molecular formula C13H8F2O2 B6369261 2-(2,6-Difluorophenyl)benzoic acid CAS No. 1262000-99-6

2-(2,6-Difluorophenyl)benzoic acid

Cat. No.: B6369261
CAS No.: 1262000-99-6
M. Wt: 234.20 g/mol
InChI Key: IFBNDBMGCGPIJC-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O2. It is a derivative of benzoic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Difluorophenyl)benzoic acid can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another method involves the hydrolysis of 2,6-difluorobenzonitrile or 2,6-difluorobenzamide . The hydrolysis reaction typically requires acidic or basic conditions to convert the nitrile or amide group into a carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrolysis of 2,6-difluorobenzonitrile using strong acids or bases. The reaction is followed by purification steps such as recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2,6-Difluorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Properties

IUPAC Name

2-(2,6-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-6-3-7-11(15)12(10)8-4-1-2-5-9(8)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBNDBMGCGPIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683281
Record name 2',6'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-99-6
Record name 2',6'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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